molecular formula C15H19N5O4 B4084599 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B4084599
M. Wt: 333.34 g/mol
InChI Key: JOLVOANIHFVPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under oxidative conditions . The nitro group can be introduced through nitration reactions, while the pyrrolidine moiety is often added via substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and the nitro group makes it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-11-15(18-24-17-11)23-9-6-16-13-10-12(19-7-2-3-8-19)4-5-14(13)20(21)22/h4-5,10,16H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLVOANIHFVPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline
Reactant of Route 4
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(pyrrolidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.